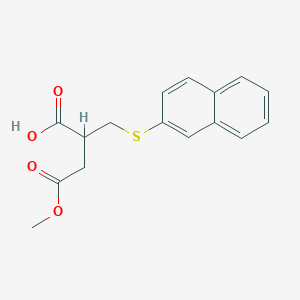
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
Cat. No. B8584180
M. Wt: 304.4 g/mol
InChI Key: SHCFUFSCTYVQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05177069
Procedure details


A mixture of 2-naphthalenethiol (0.38 g), sodium 3-methoxycarbonyl-2-methylenepropionate (0.39 g), methanol (20 ml), and triton B (40% methanol solution, 10 drops) was refluxed for 12 hours. The reaction mixture was concentrated in vacuo, and the resulting residue was acidified with a dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, and dried over MgSO4. The solvent was evaporated at reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica eluting with chloroform/methanol (20:1), and recrystallized from isopropyl ether to give 0.38 g of 2-methoxycarbonylmethyl-3-(2-naphthylthio)propionic acid.

Name
sodium 3-methoxycarbonyl-2-methylenepropionate
Quantity
0.39 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[SH:11].[CH3:12][O:13][C:14]([CH2:16][C:17](=[CH2:21])[C:18]([O-:20])=[O:19])=[O:15].[Na+]>CO>[CH3:12][O:13][C:14]([CH2:16][CH:17]([CH2:21][S:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[C:18]([OH:20])=[O:19])=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)S
|
|
Name
|
sodium 3-methoxycarbonyl-2-methylenepropionate
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CC(C(=O)[O-])=C.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 12 hours
|
|
Duration
|
12 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by medium pressure liquid column chromatography on silica eluting with chloroform/methanol (20:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)CC(C(=O)O)CSC1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
